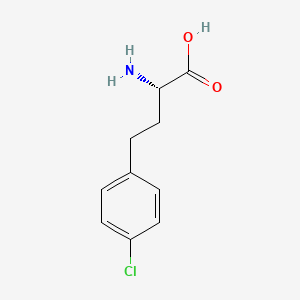

(S)-4-Chloro-homophenylalanine

Description

Incorporation into Peptide and Peptidomimetic Scaffolds

(S)-4-Chloro-homophenylalanine is readily integrated into peptide chains, offering a means to introduce specific structural and functional modifications. chemimpex.comchemimpex.com

This compound, often protected with an Fmoc group (Fmoc-(S)-4-chloro-homophenylalanine), is highly compatible with solid-phase peptide synthesis (SPPS). chemimpex.comchemimpex.com SPPS is a cornerstone technique for the efficient creation of complex peptide sequences. The use of Fmoc-protected this compound allows for its stepwise addition to a growing peptide chain anchored to a solid support. chemimpex.comchemimpex.com This method is instrumental in developing peptide-based drugs where precise modifications can lead to enhanced therapeutic efficacy and selectivity. chemimpex.com

| Application Area | Significance of this compound |

| Peptide Synthesis | A key building block for creating complex peptide sequences efficiently. chemimpex.comchemimpex.com |

| Drug Development | Crucial for designing peptide-based drugs with enhanced therapeutic properties. chemimpex.comchemimpex.com |

Beyond SPPS, this compound and its parent compound, L-homophenylalanine, are also utilized in solution-phase peptide synthesis. sigmaaldrich.com This classical method remains valuable for large-scale synthesis and for peptides that may be challenging to produce via SPPS. The principles of solution-phase synthesis involve coupling protected amino acid derivatives in a suitable solvent, followed by deprotection and purification steps.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability and oral bioavailability. The incorporation of this compound into peptidomimetic scaffolds can enforce specific conformations, such as β-turns, which are crucial for biological activity. nih.gov For instance, the introduction of this unnatural amino acid can disrupt or stabilize secondary structures like helices, thereby influencing the molecule's interaction with its biological target. acs.org This conformational control is a key strategy in the rational design of new therapeutic agents. nih.gov

A study on the peptoid KDT-11, which binds to the proteasome subunit Rpn-13, demonstrated that incorporating L-homophenylalanine at a specific position could disrupt the helical structure of the peptoid. acs.org This highlights the role of homophenylalanine derivatives in modulating the secondary structure and, consequently, the binding affinity of peptidomimetics. acs.org

Utilization in Unnatural Amino Acid Mutagenesis and Protein Engineering

The ability to incorporate unnatural amino acids (UAAs) like this compound into proteins provides a powerful platform for protein engineering. nih.govmuni.cz This technique, known as unnatural amino acid mutagenesis, allows for the introduction of novel chemical functionalities into proteins, expanding their natural capabilities. nih.gov

Site-specific incorporation of UAAs is a sophisticated method that enables the precise placement of a non-canonical amino acid at a desired position within a protein's sequence. mdpi.comnih.gov This is often achieved by engineering an orthogonal tRNA/aminoacyl-tRNA synthetase pair that recognizes the UAA and the corresponding codon (often a stop codon like UAG) but does not interfere with the host cell's natural protein synthesis machinery. mdpi.com This approach has been successfully used to introduce a variety of UAAs, including halogenated derivatives, into proteins in both prokaryotic and eukaryotic cells. mdpi.comnih.gov

The introduction of a chlorine atom via this compound can significantly impact a protein's structure and function. chemimpex.com Halogen atoms can participate in halogen bonding, a non-covalent interaction that can influence protein folding, stability, and ligand binding. frontiersin.org For example, the chlorine atom in 4-chlorophenylalanine has been shown to form interactions with lysine (B10760008) residues in a protein, affecting its binding properties. acs.org Furthermore, the presence of a halogen can alter the electronic properties of the aromatic ring, potentially leading to changes in catalytic activity or receptor interactions. chemimpex.com The study of proteins modified with halogenated amino acids is a critical area of research for understanding protein-ligand interactions and designing proteins with novel functions. chemimpex.comfrontiersin.org

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-(4-chlorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUBLNVPEAFNGD-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(C(=O)O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC[C@@H](C(=O)O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801273248 | |

| Record name | (αS)-α-Amino-4-chlorobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801273248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157684-01-0 | |

| Record name | (αS)-α-Amino-4-chlorobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157684-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-Amino-4-chlorobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801273248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Conclusion

Utilization in Unnatural Amino Acid Mutagenesis and Protein Engineering

Biosynthetic Pathway Reprogramming for Non-Canonical Amino Acid Integration

The integration of non-canonical amino acids (ncAAs) like this compound into proteins is a powerful strategy for protein engineering and creating novel biocatalysts. researchgate.net This is often achieved by reprogramming the biosynthetic pathways of a host organism, such as Escherichia coli. researchgate.netnih.gov While the direct biosynthesis of this compound has not been extensively detailed, the principles are based on established methods for other ncAAs, including its unchlorinated parent compound, L-homophenylalanine. nih.gov

Researchers have successfully identified the genes responsible for L-homophenylalanine synthesis in the cyanobacterium Nostoc punctiforme PCC73102. nih.gov It is hypothesized that L-homophenylalanine is synthesized from L-phenylalanine through a mechanism analogous to leucine (B10760876) biosynthesis. nih.gov By cloning these genes (hphA, hphB, and hphCD) into E. coli, scientists have engineered strains capable of producing L-homophenylalanine from L-phenylalanine. nih.gov

To incorporate a chlorinated analog like this compound, this process would require two key elements:

A supply of the ncAA: The cell must either synthesize the ncAA or import it from the growth medium. For an analog like 4-chloro-L-phenylalanine, some organisms can incorporate it in place of native amino acids due to the relaxed specificity of their native enzymes. frontiersin.org

An orthogonal translation system: To ensure site-specific incorporation, an engineered aminoacyl-tRNA synthetase (aaRS)/tRNA pair is required. nih.govgoogle.com This "orthogonal pair" functions independently of the host's own synthetases and tRNAs. The engineered aaRS is evolved to specifically recognize the ncAA (in this case, this compound) and charge it onto its cognate tRNA. This tRNA possesses an anticodon that recognizes a reassigned codon, such as the UAG amber stop codon, allowing the ncAA to be inserted at a specific, predetermined site in the protein sequence. nih.govtcichemicals.com The pyrrolysyl-tRNA synthetase (PylRS) is a particularly versatile enzyme that has been adapted to incorporate a wide variety of ncAAs. nih.gov

This reprogramming allows for the creation of proteins with novel functionalities, where the unique properties of the chlorinated homophenylalanine side chain can be exploited. researchgate.net

Precursor in the Synthesis of Advanced Chemical Probes

The unique structure of this compound makes it an excellent starting material for the synthesis of sophisticated chemical probes used to investigate complex biological processes. achemblock.commdpi.com These probes are designed to interact with specific biomolecules and report on their activity, location, or function.

Development of Activity-Based Probes (ABPs)

Activity-based probes (ABPs) are small molecules that covalently bind to the active site of specific enzymes, providing a direct measure of their catalytic activity. researchgate.net The design of an ABP typically includes a recognition element, a reactive group (or "warhead"), and a reporter tag. researchgate.net Non-canonical amino acids are frequently used as the recognition element to achieve selectivity for a particular enzyme, often a protease. nih.govmdpi.com

This compound can be incorporated into a peptide sequence that mimics the natural substrate of a target protease. mdpi.com The chloro-substituted phenyl ring and the extended backbone can be used to fine-tune the probe's selectivity and binding affinity for the target enzyme over other related proteases. nih.gov The peptide is then appended with a warhead, such as a phosphonate (B1237965) or an electrophilic arene, which forms a covalent bond with a catalytic residue (e.g., serine or cysteine) in the enzyme's active site. nih.govmdpi.com This covalent labeling event makes the enzyme detectable for subsequent analysis.

Synthesis of Fluorescently Tagged and Bioorthogonal Derivatives

To visualize and track biological molecules, this compound can be chemically modified to include fluorescent tags or bioorthogonal handles. mdpi.com

Fluorescently Tagged Derivatives: A fluorescent dye can be attached to the amino acid, allowing the resulting probe to be detected by fluorescence microscopy or spectroscopy. This is useful for imaging the localization of a target protein within a cell or for measuring binding interactions via techniques like fluorescence polarization. acs.org

Bioorthogonal Derivatives: Bioorthogonal groups are chemical functionalities, such as azides or alkynes, that are inert in biological systems but can react specifically and efficiently with a partner group in a "click chemistry" reaction. tcichemicals.com this compound can be synthesized with an azide (B81097) or alkyne group on its side chain. This derivative can then be incorporated into a biomolecule (e.g., a protein). Subsequently, a reporter molecule (like a fluorophore or biotin) bearing the complementary click handle can be attached, enabling detection and analysis. tcichemicals.combiorxiv.org Suzuki coupling reactions on halo-aromatic amino acids provide a versatile method for attaching such tags and diversifying the structure. researchgate.net

Applications in Mechanistic Biochemical Studies

The chemical probes derived from this compound are powerful tools for mechanistic biochemistry. mdpi.com

Enzyme Profiling: Activity-based probes (ABPs) are used for activity-based protein profiling (ABPP), a technique that allows for the assessment of the functional state of entire enzyme families in complex biological samples, such as cell lysates or tissues. researchgate.net This is crucial for understanding disease states where enzyme activity is often dysregulated.

Substrate Specificity: Libraries of peptides containing this compound and other ncAAs can be used to map the substrate specificity of proteases, revealing the types of residues preferred at different positions in the substrate. nih.gov

Target Identification and Validation: When a probe is used to label its target protein, that protein can be isolated and identified using mass spectrometry. This is a key method for identifying the molecular targets of drugs or for validating new potential drug targets. nih.gov

Structural and Dynamic Studies: Incorporating fluorescent or bioorthogonally-labeled versions of this compound can provide insights into protein structure, dynamics, and interactions. acs.orgbiorxiv.org For instance, changes in fluorescence can report on binding events or conformational changes in a protein.

Optimization Strategies for Yield and Stereochemical Purity in S 4 Chloro Homophenylalanine Production

Optimizing the production of a specific enantiomer involves maximizing the chemical yield while ensuring the highest possible stereochemical purity, often measured as enantiomeric excess (e.e.). nih.govlibretexts.org Several strategies can be employed, ranging from reaction condition adjustments to advanced process engineering.

Enzymatic and Biocatalytic Optimization: In biocatalytic processes, such as those using transaminases for the synthesis of L-homophenylalanine, optimization of reaction conditions is crucial. Key parameters include pH, temperature, substrate concentration, and the use of co-solvents. nih.govacs.org

pH and Temperature: For the α-transaminase from Megasphaera elsdenii, the optimal pH was found to be around 8.0. nih.govacs.org The reaction temperature was optimized to 40°C as a compromise between increased reaction rates and enzyme stability. nih.gov

Substrate Ratio: Adjusting the ratio of the amino donor to the keto acid acceptor can improve conversion rates. For the aforementioned transaminase, a 1:1.2 ratio of the keto acid to the amino donor was sufficient to achieve conversions over 95%. nih.gov

Process Intensification: Techniques like fed-batch processing and in situ product crystallization can significantly improve yield by overcoming substrate inhibition and shifting the reaction equilibrium. nih.govacs.org In one study, a fed-batch process coupled with the spontaneous crystallization of the L-homophenylalanine product led to the isolation of over 18 grams of the chemically pure amino acid. nih.govacs.org This "reactive crystallization" effectively removes the product from the solution, driving the reaction forward. acs.org

Chemical Synthesis Optimization: In chemical synthesis, the choice of catalyst, solvent, and reagents directly impacts both yield and enantioselectivity.

Catalyst Selection: The development of highly selective catalysts is a cornerstone of asymmetric synthesis. For example, the Sharpless asymmetric epoxidation utilized a titanium tartrate catalyst to achieve over 95% e.e. icjs.us

Solvent Effects: The solvent can have a profound impact on enantiomeric excess. rsc.org In the Henry reaction catalyzed by cinchona thiourea, solvents that are strong Lewis bases were found to induce a high e.e. by "preparing" the catalyst in a specific conformation that favors the formation of one enantiomer. rsc.org This highlights that specific solute-solvent interactions, rather than just the bulk dielectric properties of the solvent, can be the root cause of enhanced selectivity. rsc.org

Chiral Auxiliaries: The use of a chiral auxiliary involves temporarily attaching a chiral molecule to the substrate. This auxiliary directs the reaction to proceed with a specific stereochemical outcome. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product. icjs.us

Below are tables summarizing key findings from research into the optimization of related synthesis processes.

Table 1: Microbial Production of L-Homophenylalanine

| Organism | Engineering Strategy | Substrate | Product Titer | Reference |

|---|---|---|---|---|

| Engineered E. coli | Expression of hphA, hphB, hphCD from N. punctiforme | L-Phenylalanine | ~630 mg/L | nih.gov, researchgate.net |

| Engineered E. coli | Integrative BGC mining and pathway balancing | Glucose | 1.41 g/L | acs.org, nih.gov |

Table 2: Optimization of Enzymatic Synthesis of L-Homophenylalanine

| Enzyme | Process Type | Key Optimization Parameters | Result | Reference |

|---|---|---|---|---|

| α-Transaminase (from Megasphaera elsdenii) | Batch | pH 8.0, 40°C, 1:1.2 substrate ratio | >95% conversion | nih.gov, acs.org |

| α-Transaminase (from Megasphaera elsdenii) | Fed-Batch with in situ crystallization | Continuous feeding of substrates | >18 g isolated product | nih.gov, acs.org |

Mechanistic Investigations of S 4 Chloro Homophenylalanine in Biological Systems in Vitro/ex Vivo

Enzymatic Recognition and Substrate Specificity

The ability of enzymes to recognize and process (S)-4-Chloro-homophenylalanine is fundamental to understanding its biological activity. This recognition is primarily governed by the specific architecture of enzyme active sites and their tolerance for substrates that deviate from their natural counterparts.

Interactions with Aminoacyl-tRNA Synthetases and Fidelity Mechanisms

Aminoacyl-tRNA synthetases (aaRSs) are crucial enzymes that ensure the fidelity of protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule. dovepress.com The interaction of unnatural amino acids like this compound with these enzymes, particularly Phenylalanyl-tRNA Synthetase (PheRS), is a key area of investigation.

PheRS is a class II aminoacyl-tRNA synthetase responsible for charging tRNAPhe with phenylalanine. dovepress.comnih.gov These enzymes possess a "double-sieve" mechanism to ensure high fidelity, where a coarse initial binding site accepts amino acids of similar size and shape to phenylalanine, and an editing site hydrolyzes incorrectly activated amino acids or misacylated tRNAs. dovepress.com

Structural studies provide significant insights into how phenylalanine analogs are recognized. The crystal structure of Thermus thermophilus PheRS complexed with p-Chloro-Phenylalanine (PDB ID: 2AKW), a close analog of the title compound, reveals the specific interactions within the amino acid binding pocket. ebi.ac.ukrcsb.org The phenyl ring of the substrate is accommodated in a hydrophobic pocket formed by residues such as Pheα258 and Pheα260, while the chloro-substituent points towards the solvent. nih.gov This suggests that the active site can tolerate substitutions at the para position of the phenyl ring. The additional methylene (B1212753) group in this compound would require a slightly larger cavity for optimal binding, and its acceptance would depend on the flexibility of this hydrophobic pocket.

While the wild-type PheRS from some organisms may not efficiently utilize this analog, engineered aaRSs have shown promise. For instance, a mutant E. coli PheRS (A294G) has been successfully used to incorporate various p-substituted phenylalanine analogs into proteins, including the structurally related p-chloropropynyl phenylalanine. nih.gov This demonstrates that modifying the active site can broaden the substrate specificity to include non-canonical amino acids. However, some studies have shown that in certain systems, like mouse neuroblastoma cells, p-chlorophenylalanine does not compete with phenylalanine for the aminoacylation of tRNA, indicating that its recognition is highly dependent on the specific organism and enzyme variant. nih.gov

The fidelity of translation relies on the editing function of PheRS to prevent the incorporation of near-cognate amino acids like tyrosine or other analogs. dovepress.com If this compound is activated by PheRS, its ultimate incorporation into a polypeptide chain would depend on its ability to evade the enzyme's proofreading mechanisms.

| Enzyme | Organism | Analog Studied | Key Findings | PDB ID |

| Phenylalanyl-tRNA Synthetase (PheRS) | Thermus thermophilus | p-Chloro-Phenylalanine | The active site accommodates the chloro-substituent. The phenyl ring interacts with a hydrophobic pocket. | 2AKW ebi.ac.ukrcsb.org |

| Phenylalanyl-tRNA Synthetase (mutant) | Escherichia coli | p-chloropropynyl phenylalanine | The A294G mutant PheRS can charge tRNA with this analog, enabling its incorporation into peptides. nih.gov | N/A |

| Phenylalanyl-tRNA Synthetase | Mouse (Neuroblastoma cells) | p-chlorophenylalanine | Did not compete with phenylalanine for tRNA aminoacylation in this specific cell line. nih.gov | N/A |

Substrate and Inhibitor Profiling with Proteases and Other Enzymes

The unique structure of this compound makes it a candidate for interaction with enzymes beyond aaRSs, particularly proteases. Protease inhibitors are critical tools in research and medicine, and can be classified based on their mechanism of action as competitive, non-competitive, or irreversible. nih.govmdpi.com

While direct studies profiling this compound against a broad panel of proteases are limited, research on its structural components provides valuable insights. The closely related analog, 4-Chloro-L-phenylalanine (L-PCPA), is a well-documented irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (B10506) biosynthesis. medchemexpress.comselleckchem.com This demonstrates that the 4-chlorophenylalanine moiety can serve as an effective pharmacophore for enzyme inhibition. Its mechanism involves covalent modification of the enzyme, leading to irreversible inactivation.

Furthermore, peptides containing homophenylalanine derivatives have been investigated as protease inhibitors. For example, peptidyl nitroalkenes incorporating homophenylalanine at the P1 position (the residue immediately preceding the cleavage site) have shown inhibitory activity against the main protease (Mpro) of SARS-CoV-2. csic.es The extended side chain of homophenylalanine can form favorable interactions within the S1 pocket of certain proteases, which often prefer large hydrophobic residues. The addition of a chlorine atom could further enhance these hydrophobic interactions or introduce specific electronic interactions, potentially increasing binding affinity and inhibitory potency.

| Enzyme Target | Inhibitor/Substrate | Type of Interaction | Biological Effect |

| Tryptophan Hydroxylase | 4-Chloro-L-phenylalanine (L-PCPA) | Irreversible Inhibitor | Depletion of serotonin biosynthesis. medchemexpress.comselleckchem.com |

| SARS-CoV-2 Main Protease (Mpro) | Peptidyl nitroalkenes with homophenylalanine at P1 | Inhibitor | Inhibition of viral replication. csic.es |

Role in Metabolic Pathways of Amino Acid Analogs

When introduced into biological systems, amino acid analogs can interfere with metabolic pathways by mimicking natural metabolites. They can act as competitive inhibitors of enzymes or be processed through the pathway to generate aberrant products. ebi.ac.uk

The most well-defined metabolic role for a closely related analog is the inhibition of serotonin synthesis by 4-Chloro-DL-phenylalanine (PCPA). selleckchem.com By irreversibly inhibiting tryptophan hydroxylase, PCPA blocks the conversion of tryptophan to 5-hydroxytryptophan, a critical step in the serotonin pathway. This leads to a significant depletion of serotonin levels in the brain and other tissues, making PCPA a widely used research tool to study the physiological roles of serotonin. sigmaaldrich.comthermofisher.com

The metabolic fate of this compound itself is less clear. As a halogenated aromatic compound, it may be subject to metabolic processes aimed at detoxification and elimination. These could involve hydroxylation of the aromatic ring followed by conjugation reactions. The presence of the chlorine atom generally increases the lipophilicity of a molecule, which may affect its distribution and metabolism. The homophenylalanine structure, with its extra methylene group, means it is not a direct analog of any proteinogenic amino acid, potentially making it a poorer substrate for enzymes in mainstream amino acid catabolism.

Receptor Binding and Ligand-Macromolecule Interactions

Incorporating this compound into peptides can significantly influence their conformation and binding to macromolecular targets like receptors and enzymes.

Conformational Analysis of Peptides Incorporating this compound

The conformation of a peptide is a critical determinant of its biological activity. The incorporation of non-proteinogenic amino acids with constrained or unusual side chains can be used to stabilize specific secondary structures, such as β-turns or helices, or to explore the conformational requirements for receptor binding.

Studies on peptides containing the homophenylalanine (hPhe) residue provide foundational knowledge. X-ray crystallographic analysis of short helical peptides containing hPhe reveals that the extended side chain can significantly influence both intramolecular and intermolecular interactions. nih.govscilit.com The additional flexibility of the -CH2-CH2-phenyl side chain, compared to the -CH2-phenyl of phenylalanine, allows the aromatic ring to adopt conformations that can promote stabilizing aromatic-aromatic or C-H…π interactions, which might not be possible with the shorter phenylalanine side chain. nih.gov These interactions can play a crucial role in defining the peptide's fold and its ability to assemble into larger structures.

The addition of a 4-chloro substituent would further modify these properties. The chlorine atom increases the size and hydrophobicity of the aromatic ring and alters its electronic properties, introducing a dipole moment. These changes can influence the strength and geometry of side-chain interactions, potentially leading to more stable or different preferred peptide conformations compared to those containing unsubstituted homophenylalanine.

Ligand-Protein Co-crystallization and Structural Elucidation Studies

Co-crystallization of a ligand with its protein target followed by X-ray diffraction analysis provides atomic-level detail of the binding interactions, offering a definitive picture of molecular recognition.

A landmark study in this area is the structural elucidation of Thermus thermophilus Phenylalanyl-tRNA Synthetase (PheRS) in a complex with p-Chloro-Phenylalanine (pCl-Phe) (PDB ID: 2AKW). ebi.ac.ukrcsb.org This structure provided a snapshot of how a halogenated analog of the natural substrate is recognized.

Key Interactions in the PheRS Active Site with p-Chloro-Phenylalanine (PDB: 2AKW)

| Interacting PheRS Residue | Type of Interaction with pCl-Phe |

| Pheα258, Pheα260 | Hydrophobic (π-stacking) with the phenyl ring nih.gov |

| Valα261, Alaα314 | Van der Waals contacts forming the back of the pocket nih.gov |

| Trpα149, Serα180, Hisα178 | Hydrogen bonds with the main-chain atoms of the amino acid nih.gov |

| Argα204, Glnα218, Gluα220 | Hydrogen bonds with the main-chain atoms of the amino acid nih.gov |

This structural data is invaluable for rational drug design and for understanding the substrate specificity of PheRS. It confirms that the active site can accommodate the steric bulk of a chlorine atom at the para position. Although a crystal structure containing this compound has not been deposited, this existing structure with a very close analog serves as a robust model for predicting its binding mode. The longer side chain of the "homo" version would need to be accommodated, likely by slight adjustments in the positions of the hydrophobic residues lining the binding pocket. Such structural studies are fundamental to engineering enzymes with novel specificities and for designing potent and selective inhibitors. nih.gov

Computational Approaches to Predict Binding Affinity and Selectivity

Computational methods are pivotal in modern drug discovery for predicting how strongly a ligand, such as this compound, will bind to a biological target and how selective that binding is over other potential targets. nih.gov While no specific computational studies focused on this compound were identified, the established theoretical frameworks provide a clear roadmap for how such investigations would be conducted.

A variety of computational techniques are available to estimate binding affinity. nih.gov These range from rapid, less computationally intensive methods like molecular docking to more rigorous and resource-heavy approaches such as molecular dynamics (MD) simulations and free energy calculations. mdpi.combiorxiv.org

Molecular Docking: This approach would predict the preferred orientation of this compound when bound to a specific protein target, along with an estimated binding score. mdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a dynamic view of the protein-ligand complex, offering insights into the stability of the interaction over time. biorxiv.org These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.

Free Energy Calculations: Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) and MM-GBSA (Molecular Mechanics Generalized Born Surface Area) can be applied to MD simulation trajectories to provide more accurate estimations of binding free energy. nih.gov For even higher accuracy, alchemical free energy perturbation (FEP) or thermodynamic integration (TI) could be employed.

Predicting selectivity involves comparing the calculated binding affinities of this compound for its intended target versus other proteins, particularly those with similar binding sites. A compound is considered selective if it exhibits a significantly higher affinity for the target of interest.

The table below outlines common computational methods that could be applied to study this compound.

| Computational Method | Primary Purpose | Key Outputs | Computational Cost |

| Molecular Docking | Predict binding pose and score | Binding orientation, estimated affinity | Low |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the complex | Trajectory of atomic motion, interaction stability | High |

| MM-PBSA/MM-GBSA | Estimate binding free energy | ΔGbind | Medium |

| Free Energy Perturbation (FEP) | Calculate relative binding free energies | ΔΔGbind | Very High |

Influence on Biological Macromolecule Stability and Dynamics

The introduction of a non-canonical amino acid like this compound into a protein can have significant effects on the macromolecule's stability and dynamics. Although no specific studies on the impact of this compound have been reported, research on other halogenated amino acids provides a basis for potential effects. nih.gov

The incorporation of halogenated amino acids can enhance protein stability through various mechanisms. nih.gov For instance, the bulky and hydrophobic nature of the 4-chlorophenyl group could lead to more favorable packing within the protein's hydrophobic core, thereby increasing its thermal stability. Halogen bonding, a non-covalent interaction involving the chlorine atom, could also contribute to stabilizing the protein structure.

Molecular dynamics simulations are a powerful tool for investigating these effects at an atomic level. nih.gov By simulating the protein with and without the incorporated this compound, researchers can analyze changes in:

Root Mean Square Fluctuation (RMSF): To identify regions of the protein with altered flexibility.

Secondary Structure Elements: To determine if the incorporation disrupts alpha-helices or beta-sheets.

Hydrogen Bond Networks: To evaluate changes in the internal bonding that maintains the protein's fold.

The table below summarizes potential effects and the methods used to study them.

| Potential Effect | Investigative Technique | Expected Outcome |

| Increased Thermal Stability | Differential Scanning Fluorimetry (DSF) | Higher melting temperature (Tm) |

| Altered Protein Dynamics | Molecular Dynamics (MD) Simulations | Changes in RMSF and principal component analysis (PCA) |

| Changes in Secondary Structure | Circular Dichroism (CD) Spectroscopy | Shifts in the CD spectrum |

| Modified Folding/Unfolding Kinetics | Stopped-flow Spectroscopy | Altered folding and unfolding rate constants |

Advanced Analytical and Characterization Techniques in S 4 Chloro Homophenylalanine Research

Determination of Enantiomeric Excess and Purity

Chiral chromatography is a cornerstone technique for the separation of enantiomers. gcms.cz Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be adapted for the chiral resolution of (S)-4-Chloro-homophenylalanine.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used method for the enantioselective analysis of amino acids. chromatographyonline.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. nih.gov

Direct Separation: Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino acids. sigmaaldrich.com These phases possess ionic groups and are compatible with a range of aqueous and organic mobile phases, making them ideal for polar compounds like amino acids. sigmaaldrich.com Polysaccharide-based CSPs, derived from cellulose (B213188) and amylose, also offer unique selectivity for a wide array of chiral compounds. nih.govwindows.net

Indirect Separation: An alternative approach involves derivatizing the amino acid with a chiral derivatizing agent (CDA), such as Marfey's reagent (FDAA), to form diastereomers. nih.gov These diastereomeric pairs can then be separated on a standard achiral reversed-phase HPLC column. sigmaaldrich.comnih.gov

Table 1: Example Chiral HPLC Parameters for Phenylalanine Analogs

| Parameter | Condition 1 | Condition 2 |

| Column | Daicel Chiralcel OD-H | Astec CHIROBIOTIC® T |

| Mobile Phase | n-hexane/isopropanol (95:5) | Methanol/Acetic Acid/Triethylamine |

| Flow Rate | 0.5 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Application | Separation of halogenated phenylalanine derivatives mdpi.com | Direct separation of underivatized amino acids sigmaaldrich.com |

Gas Chromatography (GC): Chiral GC is highly efficient and requires very low selectivity values to achieve accurate ee determinations. chromatographyonline.com However, since amino acids are not volatile, derivatization is a mandatory step before analysis. chromatographyonline.comsigmaaldrich.com A typical two-step derivatization involves:

Esterification of the carboxyl group (e.g., with methanolic HCl). sigmaaldrich.com

Acylation of the amino group (e.g., with trifluoroacetic anhydride). sigmaaldrich.com

The resulting volatile derivative is then injected onto a GC column containing a chiral stationary phase, often based on derivatized cyclodextrins, for separation. gcms.czchromatographyonline.com

NMR spectroscopy can be used to determine enantiomeric purity through the use of chiral shift reagents (CSRs), also known as chiral solvating agents (CSAs). libretexts.orgunipi.it These are typically paramagnetic lanthanide complexes, such as those containing europium or praseodymium, with chiral ligands. libretexts.orgtcichemicals.comharvard.edu

The underlying principle involves the formation of transient diastereomeric complexes between the chiral reagent and the enantiomers of this compound. These diastereomeric complexes are not mirror images and, therefore, have distinct NMR spectra. libretexts.org This results in the separation of signals corresponding to each enantiomer. The enantiomeric excess can then be calculated directly by comparing the integration of these resolved, non-overlapping signals. libretexts.orgtcichemicals.com This method is valued for its simplicity, as it does not require a chromatographic separation.

Table 2: Common Classes of Chiral Shift Reagents for NMR

| Reagent Class | Example | Mechanism of Action |

| Lanthanide Complexes | Tris[3-(trifluoromethylhydroxymethylene)-d-camphorato]europium(III) (Eu(tfc)₃) | Forms diastereomeric complexes with Lewis basic sites (e.g., amino group), inducing large chemical shift differences between enantiomers. harvard.eduresearchgate.net |

| Chiral Solvating Agents | (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol | Forms diastereomeric solvates through interactions like hydrogen bonding, leading to small but measurable chemical shift non-equivalence. |

Capillary electrophoresis (CE) is a powerful analytical technique that offers high separation efficiency, short analysis times, and minimal consumption of samples and reagents. chromatographyonline.com For chiral separations, a chiral selector is added to the background electrolyte (BGE). nih.govnih.gov

The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities. nih.gov Common modes and selectors for separating amino acid enantiomers include:

Micellar Electrokinetic Chromatography (MEKC): This mode uses a chiral selector, such as derivatized cyclodextrins (e.g., β-cyclodextrin), incorporated into micelles (e.g., sodium dodecyl sulfate). nih.gov The enantiomers partition differently between the micelles and the surrounding buffer, enabling separation.

Chiral Ligand Exchange-Capillary Electrophoresis (CLE-CE): This technique is particularly well-suited for amino acids. It involves the formation of diastereomeric ternary complexes between a central metal ion (e.g., Cu(II)), a chiral ligand selector, and the amino acid enantiomers. chromatographyonline.com The differences in the stability and mobility of these complexes result in their separation. chromatographyonline.com

Spectroscopic Methods for Structural and Interaction Studies

Spectroscopic techniques are vital for probing the three-dimensional structure of this compound, especially when it is incorporated into peptides, and for identifying its derivatives and metabolites.

Circular dichroism (CD) spectroscopy is an essential tool for studying the secondary structure of peptides. nih.gov When this compound is incorporated into a peptide sequence, CD can reveal how this unnatural amino acid influences the peptide's conformation (e.g., α-helix, β-sheet, or random coil). mdpi.com The technique measures the differential absorption of left and right circularly polarized light by the chiral peptide.

A significant consideration is that aromatic side chains, such as the 4-chlorophenyl group, contribute to the CD spectrum in the far-UV region (below 240 nm). nih.gov This can interfere with the signals from the peptide backbone, which are used to determine the secondary structure. Therefore, for accurate conformational analysis, it may be necessary to apply correction methods to deconvolute the spectral contributions from the side chain and the backbone. nih.gov

Mass spectrometry (MS), typically coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is the definitive method for identifying metabolites and derivatives of this compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition. nih.gov This is the first step in identifying an unknown metabolite.

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the parent ion of a potential metabolite is isolated and fragmented. The resulting fragmentation pattern acts as a structural fingerprint. nih.gov By comparing this pattern to that of the parent compound, this compound, one can deduce the nature and location of the metabolic modification (e.g., hydroxylation, oxidation, or conjugation).

For example, the mass spectrum of the closely related compound 4-Chloro-L-phenylalanine shows a precursor ion [M+H]⁺ at m/z 200.0473, with major fragments at m/z 182.9 and 154.0, corresponding to losses of water and a formic acid group, respectively. nih.gov A metabolite would exhibit a mass shift from the parent compound, and its fragmentation pattern would provide clues to its structure.

Table 3: Illustrative MS Data for 4-Chloro-L-phenylalanine (Analog to this compound)

| Parameter | Value | Source |

| Precursor Ion ([M+H]⁺) | 200.0473 m/z | nih.gov |

| MS/MS Fragments | 182.9 m/z, 154.0 m/z, 181.8 m/z | nih.gov |

| Instrument Type | Ion Trap / LC-ESI-QFT | nih.gov |

This powerful combination of separation and detection allows for the sensitive and specific identification of even trace amounts of metabolites in complex biological matrices.

Computational Chemistry and Molecular Modeling for Mechanistic Insights

Computational chemistry and molecular modeling have emerged as indispensable tools in the study of this compound, offering profound insights into its behavior at the molecular level. These in silico approaches complement experimental techniques by providing a detailed understanding of the compound's interactions with biological targets and its intrinsic electronic properties, which are crucial for its rational design and optimization in medicinal chemistry. By simulating complex biological systems and calculating quantum mechanical properties, researchers can elucidate the mechanisms of action and predict the biochemical activity of this compound and its derivatives.

Molecular Dynamics Simulations of Compound-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic perspective on the interactions between this compound and its potential protein targets. These simulations model the movement of every atom in the system over time, offering a detailed view of the binding process, the stability of the compound-protein complex, and the specific interactions that govern molecular recognition. While specific MD simulation studies exclusively focused on this compound are not extensively detailed in the public domain, the principles of such analyses can be understood from studies on analogous halogenated phenylalanine derivatives and other small molecule-protein interactions.

MD simulations are instrumental in predicting the binding affinity of a ligand to a protein. The binding free energy is a key thermodynamic parameter that quantifies the strength of this interaction. Computational methods, such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics Generalized Born Surface Area (MM/GBSA) approaches, are frequently employed to estimate these binding energies from MD simulation trajectories. These calculations dissect the total binding energy into various components, including van der Waals, electrostatic, polar solvation, and nonpolar solvation energies, thereby identifying the key driving forces for complex formation.

A typical MD simulation protocol for studying the interaction of a compound like this compound with a target protein would involve several key steps:

System Setup: Building the initial model of the protein-ligand complex, often guided by molecular docking studies, and solvating it in a box of water molecules with appropriate ions to mimic physiological conditions.

Energy Minimization: Relaxing the system to remove any steric clashes or unfavorable geometries.

Equilibration: Gradually heating and pressurizing the system to the desired temperature and pressure to achieve a stable state.

Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to sample a wide range of conformations of the complex.

Analysis: Analyzing the simulation trajectory to understand the stability of the complex, the nature of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds), and to calculate binding free energies.

Illustrative Data from Analogous Systems:

To illustrate the type of data obtained from such simulations, the following table presents hypothetical binding energy data for a compound similar to this compound interacting with a protein target, based on common findings in the literature for related systems.

| Energy Component | Calculated Value (kcal/mol) |

| Van der Waals Energy | -45.5 |

| Electrostatic Energy | -20.8 |

| Polar Solvation Energy | 35.2 |

| Nonpolar Solvation Energy | -5.1 |

| Total Binding Free Energy | -36.2 |

This table is illustrative and does not represent experimental data for this compound.

The stability of the protein-ligand complex throughout the simulation is often assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand from their initial positions. A stable RMSD profile over time suggests a stable binding mode. Furthermore, analysis of the root-mean-square fluctuation (RMSF) of individual amino acid residues can pinpoint which parts of the protein are flexible and which are stabilized upon ligand binding. Key interacting residues can be identified by analyzing the distances and types of interactions (e.g., hydrogen bonds, halogen bonds) formed between the ligand and the protein throughout the simulation. The chlorine atom in this compound can participate in halogen bonding, a specific type of non-covalent interaction that can contribute significantly to binding affinity and selectivity. MD simulations are particularly well-suited to capture the geometric and energetic characteristics of such bonds.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound at a fundamental level. These calculations provide insights into the molecule's reactivity, stability, and the nature of its chemical bonds, which are critical for understanding its interactions with biological macromolecules.

Key electronic properties that are typically calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are the likely sites for intermolecular interactions. In an MEP map, regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (typically colored blue) are susceptible to nucleophilic attack.

Illustrative Electronic Properties of a Related Compound:

| Electronic Property | Calculated Value |

| HOMO Energy | -5.2822 eV |

| LUMO Energy | -1.2715 eV |

| HOMO-LUMO Energy Gap | 4.0106 eV |

This data is for an analogous 4-chlorophenyl derivative and serves as an illustrative example. nih.govacs.org

The MEP map of this compound would likely show negative potential around the oxygen atoms of the carboxyl group and the chlorine atom, indicating these as potential sites for interaction with electropositive atoms or hydrogen bond donors in a protein binding pocket. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential, making them favorable for interactions with electronegative atoms.

These quantum chemical calculations provide a static picture of the molecule's electronic landscape, which, when combined with the dynamic insights from MD simulations, offers a powerful, multi-faceted approach to understanding the mechanistic basis of this compound's biological activity.

Emerging Research Directions and Innovative Applications

Novel Synthetic Strategies and Green Chemistry Approaches

The synthesis of enantiomerically pure non-proteinogenic amino acids like (S)-4-Chloro-homophenylalanine is a key area of research. Traditional chemical synthesis methods can be complex, costly, and environmentally unfriendly. nih.govresearchgate.net Consequently, there is a growing interest in developing novel, more sustainable synthetic strategies.

Biocatalytic and Chemoenzymatic Methods:

Biocatalysis, which utilizes enzymes to perform chemical transformations, is a promising green chemistry approach. nih.govresearchgate.net For the synthesis of related compounds like L-homophenylalanine, biocatalytic methods have been shown to be elegant and efficient, offering a more sustainable alternative to purely chemical routes. nih.govresearchgate.net Chemoenzymatic strategies, which combine chemical and enzymatic steps, are also being explored to synthesize complex molecules like metal-chelating α-amino acids. nih.gov These approaches could be adapted for the synthesis of this compound, potentially leading to higher yields, enantiopurity, and reduced environmental impact.

Green Chemistry Principles in Synthesis:

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other biologically active compounds. nih.govresearchgate.netejcmpr.comrasayanjournal.co.in This includes the use of:

Alternative Solvents: Replacing hazardous organic solvents with more environmentally benign options.

Catalysis: Employing catalysts to increase reaction efficiency and reduce waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product.

Energy Efficiency: Utilizing methods like microwave irradiation and ultrasonication to reduce energy consumption. nih.gov

The application of these principles to the synthesis of this compound and its derivatives is an active area of research, aiming to make their production more sustainable and cost-effective.

Interactive Data Table: Comparison of Synthetic Approaches

| Synthetic Approach | Key Advantages | Relevance to this compound |

| Traditional Chemical Synthesis | Well-established, versatile | Can be complex, may generate significant waste |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly | Potential for efficient and sustainable production |

| Chemoenzymatic Synthesis | Combines the advantages of chemical and enzymatic methods | Offers a modular and efficient route to complex analogs |

| Green Chemistry Methods | Reduced environmental impact, improved safety, potential for cost savings | Crucial for developing sustainable large-scale production |

Development of Advanced Chemical Biology Tools

The unique properties of this compound make it a valuable building block for the development of advanced chemical biology tools. These tools are essential for studying biological processes at the molecular level.

Peptide Synthesis and Design:

The incorporation of unnatural amino acids like this compound into peptides can confer novel properties. For instance, the related compound Fmoc-4-chloro-L-β-homophenylalanine is used in solid-phase peptide synthesis (SPPS) to create peptides with enhanced biological activity or tailored properties. chemimpex.com The presence of the chloro group can influence the peptide's conformation, stability, and interaction with biological targets. chemimpex.com This makes this compound a valuable tool for designing peptide-based drugs and probes. chemimpex.com

Unnatural Amino Acid Mutagenesis:

Genetic code expansion technology allows for the site-specific incorporation of unnatural amino acids into proteins. nih.govnih.govnih.govlabome.com This powerful technique enables the introduction of novel chemical functionalities into proteins, allowing for detailed studies of protein structure and function. This compound could be used in this context to:

Probe protein-protein interactions.

Introduce spectroscopic handles for biophysical studies.

Create proteins with altered catalytic activity or stability.

The ability to introduce a halogenated amino acid like this compound provides a unique way to modulate the electronic and steric properties of a protein at a specific site.

Engineering of Biological Systems for Production and Utilization

The microbial production of non-proteinogenic amino acids is an attractive alternative to chemical synthesis, offering the potential for a more sustainable and cost-effective manufacturing process. nih.govnih.govnih.govresearchgate.net

Biosynthesis of Halogenated Amino Acids:

Nature has evolved enzymatic pathways for the biosynthesis of halogenated compounds, including amino acids. nih.govescholarship.orgspringernature.comacs.org Researchers are working to understand and harness these pathways for the production of novel halogenated molecules. This involves the discovery and characterization of halogenase enzymes that can selectively install halogen atoms onto specific substrates. nih.govescholarship.org

Metabolic Engineering of Microorganisms:

Metabolic engineering involves the targeted modification of an organism's metabolic pathways to enhance the production of a desired compound. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netrsc.org By introducing and optimizing biosynthetic pathways in microorganisms like Escherichia coli, it is possible to produce valuable chemicals from simple feedstocks. nih.govnih.gov

For the production of this compound, this could involve:

Identifying or engineering a halogenase capable of chlorinating a suitable precursor.

Introducing the homophenylalanine biosynthetic pathway into a microbial host. nih.gov

Optimizing the metabolic fluxes to channel precursors towards the desired product.

This approach has the potential to enable the large-scale, sustainable production of this compound and its analogs.

Interactive Data Table: Key Enzymes in Engineered Biosynthesis

| Enzyme Class | Function | Potential Role in this compound Production |

| Halogenases | Catalyze the incorporation of halogen atoms into organic molecules | Chlorination of a phenylalanine or homophenylalanine precursor |

| Transaminases | Transfer an amino group to a keto acid | Final step in the biosynthesis of the amino acid |

| Dehydrogenases | Catalyze oxidation-reduction reactions | Involved in the synthesis of the carbon skeleton |

Exploration of Structure-Activity Relationships in Bioactive Analogs

The introduction of a chlorine atom into the homophenylalanine scaffold can significantly impact the biological activity of molecules that incorporate this amino acid. Understanding the structure-activity relationship (SAR) is crucial for the rational design of new bioactive compounds.

Influence of Halogenation on Bioactivity:

Halogen atoms can influence a molecule's properties in several ways:

Electronic Effects: The electron-withdrawing nature of chlorine can alter the charge distribution in the aromatic ring, affecting interactions with biological targets.

Steric Effects: The size of the chlorine atom can influence the conformation of the molecule and its binding to receptors or enzymes.

Hydrophobicity: The introduction of a halogen atom generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Bioactive Peptides and Peptidomimetics:

The incorporation of this compound into peptides can lead to compounds with enhanced or altered biological activities. nih.govnih.govresearchgate.netmdpi.com SAR studies of such peptides would involve systematically varying the position of the chloro-homophenylalanine residue and observing the effects on activity. This information is critical for the development of new therapeutic peptides with improved potency, selectivity, and stability.

Small Molecule Drug Discovery:

This compound can also serve as a scaffold for the synthesis of small molecule drug candidates. For example, derivatives of pyridazinone containing a 4-chlorophenyl group have been investigated for their anticancer and antioxidant activities. nih.gov By synthesizing and testing a library of analogs with modifications to the homophenylalanine backbone and the chloro-phenyl ring, researchers can identify key structural features required for a desired biological effect.

Q & A

Q. What synthetic strategies are optimal for achieving high enantiomeric purity in (S)-4-Chloro-homophenylalanine?

To synthesize this compound with high enantiomeric purity, asymmetric catalytic hydrogenation or chiral auxiliary-mediated methods are recommended. For example, β-amino acid derivatives (structurally analogous) are synthesized via enantioselective hydrogenation of β-keto esters using Ru-BINAP catalysts . Post-synthesis, enantiomeric purity should be verified via chiral HPLC with a Crownpak CR-I column (retention time: ~10–12 min for the S-enantiomer under acidic mobile phase conditions) .

Q. How can researchers validate the structural integrity of this compound?

Combine spectroscopic techniques:

- NMR : Analyze the α-proton chemical shift (δ ~3.8–4.2 ppm for the chiral center) and coupling constants (J ~8–10 Hz for diastereotopic protons) .

- Mass Spectrometry : Confirm molecular ion peaks at m/z 213.6 (M+H⁺) and isotopic chlorine patterns .

- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, as demonstrated for related β-amino acids .

Q. What analytical methods are suitable for quantifying impurities in this compound?

Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Common impurities include:

| Impurity | Retention Time (min) | Source |

|---|---|---|

| 4-Chloro-D-isomer | 12.5 | Incomplete enantioselection |

| Des-chloro byproduct | 8.2 | Side reaction during halogenation |

| Hydrolysis products | 6.8 | Acidic/basic degradation |

Method validation should follow ICH guidelines (accuracy >98%, RSD <2%) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3-LYP/6-31G(d)) can model electronic properties:

- HOMO-LUMO Gap : Calculated at ~5.2 eV, indicating moderate reactivity .

- Electrostatic Potential Maps : Highlight electron-deficient regions at the chlorine substituent, suggesting nucleophilic attack sites .

- Vibrational Frequencies : Scale factors (0.96–0.98) applied to harmonic frequencies for IR peak alignment with experimental data .

Q. What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved?

Discrepancies in cytotoxicity (e.g., IC₅₀ ranging from 10–50 μM across studies) may arise from:

- Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to assess specificity.

- Solubility Differences : Use DMSO concentrations ≤0.1% to avoid solvent interference .

- Metabolic Stability : Conduct liver microsome assays (e.g., t₁/₂ >60 min indicates favorable pharmacokinetics) .

Q. How does the incorporation of this compound into peptide chains affect conformational stability?

Circular Dichroism (CD) and MD simulations reveal:

- β-Sheet Propensity : The chloro substituent enhances rigidity, stabilizing β-strands in peptide mimics.

- Hydrophobic Interactions : Chlorine’s lipophilicity increases binding affinity to hydrophobic pockets (ΔG ~-2.3 kcal/mol) .

Methodological Recommendations

- Data Interpretation : Cross-validate experimental and computational results (e.g., compare DFT-predicted dipole moments with dielectric constant measurements) .

- Reproducibility : Document synthetic conditions (temperature, catalyst loading) and analytical parameters (HPLC gradients) in detail .

- Ethical Compliance : Adhere to institutional guidelines for handling halogenated compounds (waste disposal, PPE protocols) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.